N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: is a nitrogen-containing heterocyclic compound. This compound features a pyrazolo[3,4-b]pyrazine core, which is a fused bicyclic structure comprising a pyrazole ring and a pyrazine ring. Such structures are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with suitable reagents under metal-free conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions followed by base-induced cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. It is being investigated for its potential use in the treatment of various diseases .
Industry: In the industrial sector, this compound is employed in the development of organic materials and optoelectronic devices due to its favorable electronic properties .
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction . The compound’s antimicrobial and antiviral activities are likely due to its ability to disrupt cellular processes in pathogens .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit similar biological activities, including antimicrobial and antiviral properties.
5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibitory activity.
Uniqueness: N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for drug discovery and development .
Properties
CAS No. |
87594-95-4 |
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Molecular Formula |
C21H21N5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C21H21N5/c1-2-3-7-16-10-12-17(13-11-16)24-20-15-22-21-19(25-20)14-23-26(21)18-8-5-4-6-9-18/h4-6,8-15H,2-3,7H2,1H3,(H,24,25) |
InChI Key |
ZYYBEPJCZQTZEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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